diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate
CAS No.: 296272-67-8
Cat. No.: VC21450132
Molecular Formula: C21H23NO4S3
Molecular Weight: 449.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 296272-67-8 |
|---|---|
| Molecular Formula | C21H23NO4S3 |
| Molecular Weight | 449.6g/mol |
| IUPAC Name | diethyl 2-(2,2,6-trimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
| Standard InChI | InChI=1S/C21H23NO4S3/c1-6-25-18(23)15-16(19(24)26-7-2)29-20(28-15)14-12-10-11(3)8-9-13(12)22-21(4,5)17(14)27/h8-10,22H,6-7H2,1-5H3 |
| Standard InChI Key | SKZHBAMWWCDALS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=C2C3=C(C=CC(=C3)C)NC(C2=S)(C)C)S1)C(=O)OCC |
| Canonical SMILES | CCOC(=O)C1=C(SC(=C2C3=C(C=CC(=C3)C)NC(C2=S)(C)C)S1)C(=O)OCC |
Introduction
Chemical Identity and Structure
Basic Information
Diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a heterocyclic compound characterized by its intricate molecular structure containing multiple functional groups. It belongs to the class of dithiole derivatives, which are distinguished by the presence of sulfur atoms in their structure. The compound is identified by the Chemical Abstracts Service (CAS) number 296272-67-8, with a molecular formula of C21H23NO4S3 and a molecular weight of 449.6 g/mol.
Structural Characteristics
The molecular architecture of diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate consists of several key structural components that contribute to its chemical behavior:
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A quinoline core structure with a methyl substituent at position 6
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Two methyl groups attached to carbon 2 of the quinoline ring
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A thioxo (C=S) group at position 3 of the quinoline ring
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A 1,3-dithiole ring system conjugated with the quinoline at position 4
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Two ethyl carboxylate groups attached to positions 4 and 5 of the dithiole ring
This structural complexity creates a compound with an extended conjugated system that influences its reactivity and potential applications in different fields.
Chemical Identifiers
For systematic identification in chemical databases and literature, the compound is associated with the following identifiers:
| Identifier Type | Value |
|---|---|
| CAS Number | 296272-67-8 |
| Molecular Formula | C21H23NO4S3 |
| Molecular Weight | 449.6 g/mol |
| IUPAC Name | diethyl 2-(2,2,6-trimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
| Standard InChI | InChI=1S/C21H23NO4S3/c1-6-25-18(23)15-16(19(24)26-7-2)29-20(28-15)14-12-10-11(3)8-9-13(12)22-21(4,5)17(14)27/h8-10,22H,6-7H2,1-5H3 |
| Standard InChIKey | SKZHBAMWWCDALS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=C2C3=C(C=CC(=C3)C)NC(C2=S)(C)C)S1)C(=O)OCC |
| PubChem Compound ID | 2835245 |
Table 1: Chemical identifiers for diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate
Physical and Chemical Properties
Structural Analysis
The structural features of diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate significantly influence its chemical behavior. The presence of the quinoline ring system provides aromatic character, while the thioxo group introduces unique reactivity patterns. The compound contains an NH group in the quinoline ring that can potentially participate in hydrogen bonding interactions, which may be relevant for biological activity.
Computed Properties
Based on the molecular structure, the compound likely exhibits several important physicochemical properties:
| Property | Expected Characteristics | Relevance |
|---|---|---|
| Solubility | Limited water solubility due to hydrophobic nature; soluble in organic solvents | Affects formulation approaches for biological testing |
| Lipophilicity | Relatively high due to aromatic rings and alkyl groups | Influences membrane permeability and bioavailability |
| H-bond Acceptors | Multiple (carbonyl groups, thioxo group, nitrogen) | Important for molecular recognition in biological systems |
| H-bond Donors | Limited (NH group) | Affects intermolecular interactions |
| Molecular Flexibility | Restricted by conjugated systems | Influences binding to biological targets |
Synthesis and Reactions
Synthetic Approaches
The synthesis of diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate typically involves multi-step organic reactions. These processes commonly include:
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Refluxing reactions in organic solvents such as toluene or DMF
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Utilizing appropriate sulfur sources to facilitate thioxo group formation
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Monitoring reaction progress using thin-layer chromatography to ensure completion
The synthetic routes for these types of compounds often involve the initial preparation of the quinoline core, followed by incorporation of the dithiole ring system and subsequent functionalization.
Chemical Reactivity
The chemical reactivity of diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is dominated by several key functional groups:
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The thioxo (C=S) group can participate in nucleophilic addition reactions
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The ester groups may undergo hydrolysis, transesterification, or reduction
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The NH group in the quinoline ring can be involved in alkylation or acylation reactions
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The dithiole ring system may exhibit unique reactivity patterns related to the sulfur atoms
Understanding these reactivity patterns is essential for developing derivatization strategies and structure-activity relationship studies.
Applications in Research and Development
Materials Science Applications
In the field of materials science, diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate may offer valuable properties for various applications. The extended conjugated system, combined with the presence of sulfur atoms, suggests potential use in:
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Development of organic electronic materials
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Creation of novel optical materials with specific absorption or emission properties
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Design of sensors or other functional materials that leverage the compound's unique electronic structure
These applications exploit the compound's structural features to achieve specific material properties relevant to technological advancements.
Comparative Analysis with Related Compounds
Structural Comparison
To better understand the potential properties and applications of diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate, it is valuable to compare it with structurally related compounds. One such compound is diethyl 2-[2,2-dimethyl-1-(3-methylbutanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate .
| Feature | Diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate | Diethyl 2-[2,2-dimethyl-1-(3-methylbutanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
|---|---|---|
| CAS Number | 296272-67-8 | 331640-19-8 |
| Molecular Formula | C21H23NO4S3 | C25H29NO5S3 |
| Molecular Weight | 449.6 g/mol | 519.7 g/mol |
| Key Structural Difference | 6-methyl substituent on the quinoline ring; NH group on nitrogen | 3-methylbutanoyl group attached to nitrogen, creating an amide |
| Expected Effect on Properties | Potential hydrogen bonding through NH group; smaller molecular size | No NH hydrogen bonding; increased lipophilicity due to additional alkyl chain |
Table 2: Comparison between diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate and a structurally related compound
Property and Activity Relationships
The structural differences between these related compounds likely result in distinct physical, chemical, and biological properties:
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The presence of the NH group in diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate may enhance binding to certain biological targets through hydrogen bonding
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The 3-methylbutanoyl group in the related compound increases molecular weight and lipophilicity, potentially affecting membrane permeability
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Both compounds maintain the core quinoline-dithiole scaffold, suggesting similar electronic properties relevant to materials science applications
These structure-property relationships provide valuable insights for the rational design of new compounds with enhanced properties for specific applications.
Future Research Directions
Medicinal Chemistry Perspectives
Future research on diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate in medicinal chemistry could focus on:
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Comprehensive evaluation of anticancer activity against various cell lines
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Investigation of binding affinity to human thymidylate synthase and other potential biological targets
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Exploration of structure-activity relationships through systematic modification of the core structure
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Development of more water-soluble derivatives to improve bioavailability
These research directions would contribute to a better understanding of the compound's potential therapeutic applications and guide the development of more effective derivatives.
Materials Science Perspectives
In materials science, future research could explore:
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Evaluation of electronic properties relevant to organic electronics
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Investigation of optical properties for potential applications in sensors or photovoltaic devices
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Study of the compound's behavior in various material formulations
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Development of novel derivatives with enhanced material properties
Such investigations would expand the potential applications of this compound and related derivatives in technological innovations.
Synthetic Chemistry Advances
Advancements in synthetic approaches could focus on:
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Development of more efficient synthetic routes with fewer steps
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Exploration of greener synthetic methodologies with reduced environmental impact
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Design of selective functionalization strategies to access a broader range of derivatives
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Implementation of scalable processes for larger-scale production
These synthetic advances would facilitate more extensive research on this compound and its derivatives.
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